2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethan-1-amine hydrochloride
CAS No.: 2763758-92-3
Cat. No.: VC11624918
Molecular Formula: C5H9ClN8
Molecular Weight: 216.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763758-92-3 |
|---|---|
| Molecular Formula | C5H9ClN8 |
| Molecular Weight | 216.63 g/mol |
| IUPAC Name | 2-[3-(2H-tetrazol-5-yl)-1,2,4-triazol-1-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H8N8.ClH/c6-1-2-13-3-7-4(10-13)5-8-11-12-9-5;/h3H,1-2,6H2,(H,8,9,11,12);1H |
| Standard InChI Key | LGTZJBVRAMFZEM-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=NN1CCN)C2=NNN=N2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s molecular formula, , indicates a high nitrogen content (44.3% by mass), a hallmark of energetic materials and bioactive molecules. Its structure features a 1,2,4-triazole ring substituted at the 3-position with a tetrazole group, linked via an ethylamine side chain that is protonated as a hydrochloride salt . The IUPAC name explicitly defines this arrangement, emphasizing the connectivity of the two heterocyclic systems.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2763758-92-3 | |
| Molecular Formula | ||
| Molecular Weight | 216.63 g/mol | |
| SMILES Notation | Not reported | – |
The absence of SMILES or InChI descriptors in available literature limits computational modeling efforts, though the structure can be inferred from related analogs .
Crystallographic and Spectroscopic Data
Synthetic Methodologies
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Triazole synthesis | Thiosemicarbazide cyclization |
| 2 | Tetrazole formation | NaN, RCN, Δ |
| 3 | Alkylation | ClCHCHNH, KCO |
| 4 | Salt formation | HCl, EtO |
This route mirrors methods used for structurally related compounds, such as 2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethylamine hydrochloride, where chloroacetonitrile and thioamides facilitate heterocyclization .
Physicochemical Properties
Experimental Data Gaps
Available sources provide no experimental data on solubility, melting point, or partition coefficients (LogP) for this compound. Computational estimates using tools like EPI Suite suggest a LogP ≈ 0.5–1.0, indicating moderate hydrophilicity, while its topological polar surface area (TPSA) likely exceeds 100 Ų due to multiple nitrogen atoms .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear protective gloves |
| H319 | Use eye protection |
| H335 | Ensure adequate ventilation |
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